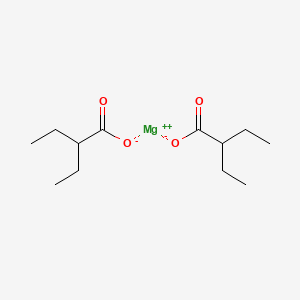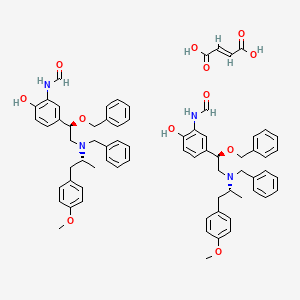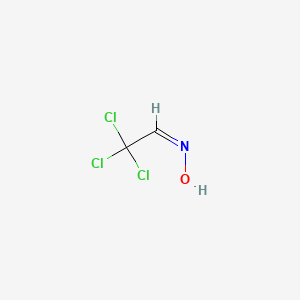
2-Trichloroacetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trichloroacetaldehyde oxime is an organic compound with the molecular formula C2H2Cl3NO. It is a derivative of trichloroacetaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Trichloroacetaldehyde oxime can be synthesized through the reaction of trichloroacetaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction typically involves adjusting the pH to facilitate the formation of the oxime . Another method involves the use of mechanochemistry, where trichloroacetaldehyde oxime is mixed with pyrazole and sodium carbonate in a ball milling jar .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in dry media has also been explored to enhance the efficiency and yield of the oxime synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Trichloroacetaldehyde oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Click Chemistry: The oxime group is involved in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Oxidation: Manganese dioxide and kieselguhr are commonly used for the oxidation of oximes.
Click Chemistry: Copper catalysts are used in the azide-alkyne cycloaddition reactions involving oximes.
Major Products Formed
Oxidation: The major products are ketones and aldehydes.
Click Chemistry: The products are typically triazoles formed from the CuAAC reaction.
Wissenschaftliche Forschungsanwendungen
2-Trichloroacetaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and in click chemistry reactions.
Medicine: Explored for its antibacterial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-Trichloroacetaldehyde oxime involves its interaction with molecular targets such as enzymes. For example, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . This reactivation process is crucial in counteracting the effects of nerve agents.
Vergleich Mit ähnlichen Verbindungen
2-Trichloroacetaldehyde oxime can be compared with other oxime compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Methoxime: Another acetylcholinesterase reactivator.
Oxime Esters: Used as building blocks in heterocycle formation.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C2H2Cl3NO |
|---|---|
Molekulargewicht |
162.40 g/mol |
IUPAC-Name |
(NZ)-N-(2,2,2-trichloroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H/b6-1- |
InChI-Schlüssel |
BVHZGCQCZRDLJR-BHQIHCQQSA-N |
Isomerische SMILES |
C(=N\O)\C(Cl)(Cl)Cl |
Kanonische SMILES |
C(=NO)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
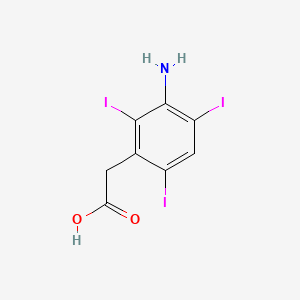
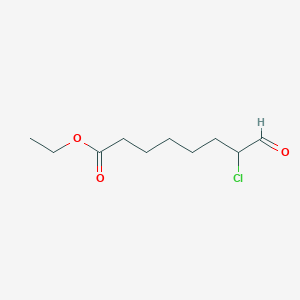
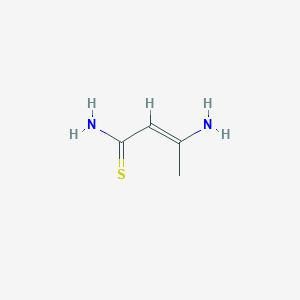
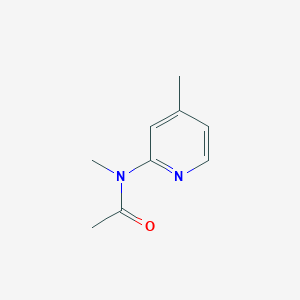
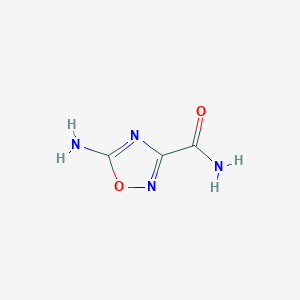
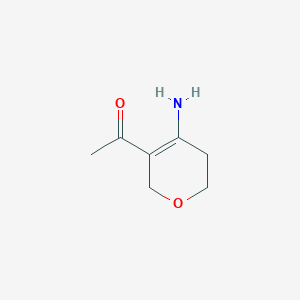
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

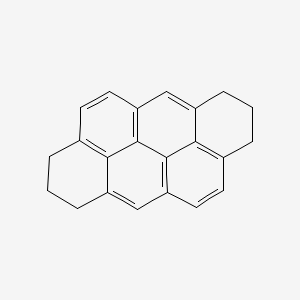
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
